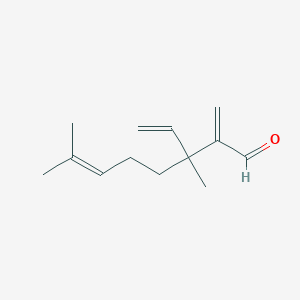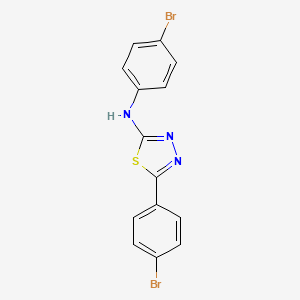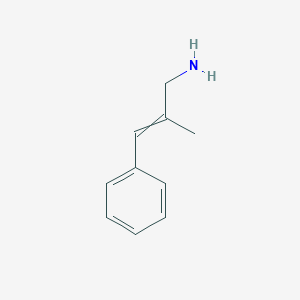
2-methyl-3-phenylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylprop-2-en-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of cinnamylamine, characterized by the presence of a phenyl group attached to a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cinnamaldehyde with methylamine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogenation conditions . Another method involves the alkylation of benzylamine with methyl iodide, followed by a series of reduction and deprotection steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and catalysts like palladium or platinum to achieve efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylprop-2-en-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
2-Methyl-3-phenylprop-2-en-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it has been shown to inhibit monoamine oxidase-B, an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propen-1-amine: Similar structure but lacks the methyl group at the 2-position.
N-Methyl-3-phenyl-2-propen-1-amine: Contains an additional methyl group on the nitrogen atom.
Cinnamylamine: The parent compound without the methyl substitution.
Uniqueness
2-Methyl-3-phenylprop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
736895-99-1 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-methyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8,11H2,1H3 |
InChI Key |
HORKAHMETZKPEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


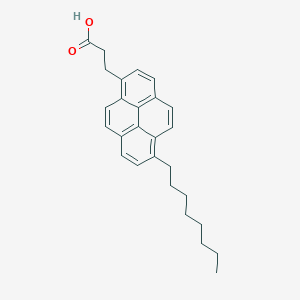
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
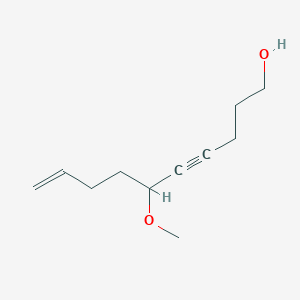
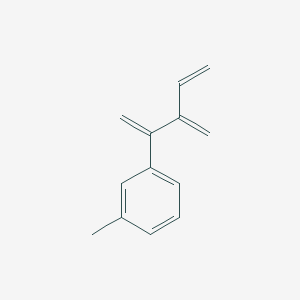

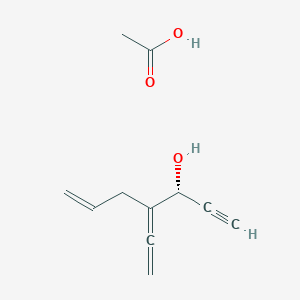
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
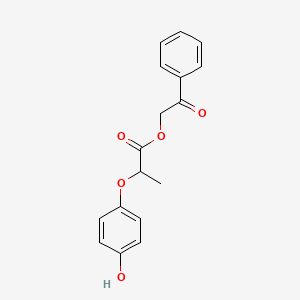
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
![1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene](/img/structure/B14218787.png)
